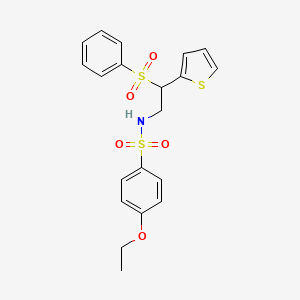

4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Crystal Structure and Conformation

One study focused on arylsulfonamide para-alkoxychalcones, exploring how the inclusion of a methylene group influences conformation and crystal structure. This research provides valuable insights into how minor structural modifications can affect molecular and crystallographic properties, contributing to our understanding of molecular interactions and assembly processes (M. R. D. de Castro et al., 2013).

Synthetic Applications

A comprehensive account highlights the potential of metalated sulfonamides in synthetic chemistry, showcasing their utility in directed ortho metalation and their role in heterocyclic synthesis. This work emphasizes the versatility of sulfonamides as intermediates for constructing complex molecular architectures, offering new pathways for synthetic chemists (O. Familoni, 2002).

Biological Applications

Research into the biological activity of sulfonamide derivatives reveals their potential in various therapeutic areas. For instance, a study on new benzenesulfonamide derivatives substituted with Schiff base groups highlights their promising photophysical, photochemical, and fluorescence properties for Type II photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020). Another investigation into benzenesulfonamides with pyrazole and indene motifs underscores their significance in carbonic anhydrase inhibition, a crucial target for various disorders including glaucoma and cancer (H. Gul et al., 2016).

Photodynamic Therapy

The development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups reveals a significant advancement in photodynamic therapy. These compounds show high singlet oxygen quantum yield, making them potent candidates for cancer treatment. This study exemplifies the role of sulfonamide derivatives in enhancing the efficacy of photodynamic therapy agents (M. Pişkin et al., 2020).

Antimicrobial Activity

A study focusing on the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives, sheds light on their potential as antimicrobial agents. This research adds to the body of knowledge on the antimicrobial properties of sulfonamide derivatives, offering new avenues for developing antibacterial and antifungal therapies (Nikulsinh Sarvaiya et al., 2019).

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S3/c1-2-26-16-10-12-18(13-11-16)29(24,25)21-15-20(19-9-6-14-27-19)28(22,23)17-7-4-3-5-8-17/h3-14,20-21H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZQRQAOJFMRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)

![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939183.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)

![N-(2,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2939186.png)

![(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2939188.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone](/img/structure/B2939190.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)